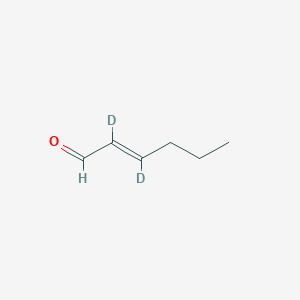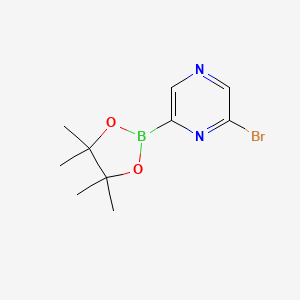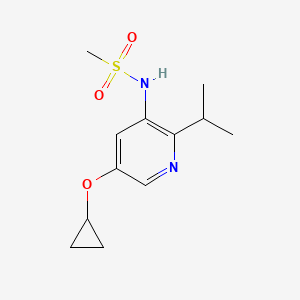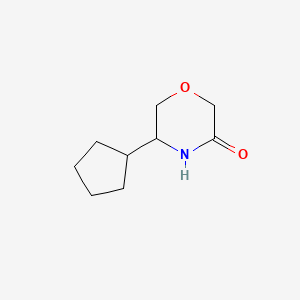
6-Acetylpyridine-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetylpyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C9H7NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:
Esterification: Conversion of carboxylic acid groups to ester groups.
Reduction: Reduction of ester groups to alcohols.
Oxidation: Oxidation of alcohol groups to aldehyde groups.
The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.
化学反応の分析
Types of Reactions
6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Typically involves primary amines under acidic or basic conditions.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.
Major Products
Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.
Reduction: 6-Acetylpyridine-2,4-dimethanol.
Condensation: Schiff bases with various amines.
Substitution: Derivatives with substituted acetyl groups.
科学的研究の応用
6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarbaldehyde: Lacks the acetyl group at the 6-position.
2-Acetylpyridine: Lacks the aldehyde groups at the 2- and 4-positions.
Pyridine-2,4-dicarbaldehyde: Lacks the acetyl group at the 6-position.
Uniqueness
6-Acetylpyridine-2,4-dicarbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyridine ring. This combination of functional groups allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in scientific research .
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
6-acetylpyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3 |
InChIキー |
XVUONRJOCUDRMB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


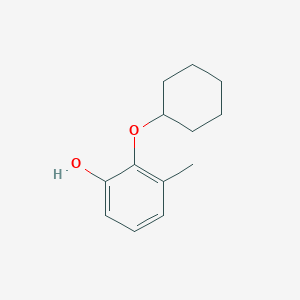
![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)
